molecular formula C21H18N2S B2550260 (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile CAS No. 476668-56-1

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile

Cat. No.: B2550260
CAS No.: 476668-56-1
M. Wt: 330.45
InChI Key: MDJFCBWLAICPKF-ODLFYWEKSA-N
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Description

(Z)-2-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 3,4-dimethylphenyl group at position 4 and an o-tolyl (2-methylphenyl) group at the β-position of the acrylonitrile moiety. The Z-configuration of the acrylonitrile double bond is critical, as geometric isomerism influences electronic properties, molecular packing, and biological interactions .

Properties

IUPAC Name

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2S/c1-14-8-9-18(10-16(14)3)20-13-24-21(23-20)19(12-22)11-17-7-5-4-6-15(17)2/h4-11,13H,1-3H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJFCBWLAICPKF-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a synthetic compound belonging to the thiazole class, characterized by its unique structural features, including a thiazole ring and an acrylonitrile moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound based on various research findings, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) atoms. The presence of the thiazole ring is significant as it is often associated with various biological activities. The structural features can be summarized as follows:

Component Description
Thiazole Ring Heterocyclic structure known for its biological activity
Acrylonitrile Moiety Contributes to chemical reactivity
Dimethylphenyl Group Enhances interaction with biological targets
o-Tolyl Group May influence solubility and reactivity

Anticancer Properties

Preliminary studies have indicated that this compound exhibits significant anticancer properties. Research has demonstrated its efficacy against various cancer cell lines, suggesting that the compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest.

For instance, a study evaluating the cytotoxic effects of similar thiazole derivatives reported that modifications in the aromatic substituents significantly influenced their potency against cancer cells. The incorporation of electron-withdrawing groups at specific positions on the phenyl ring was found to enhance anticancer activity .

Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications. Its structural components may facilitate interactions with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines or enzymes involved in inflammation. A systematic review of thiazole derivatives indicated that compounds with similar frameworks often exhibit anti-inflammatory properties due to their ability to modulate immune responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:

  • Substituent Effects : The presence of methyl and methoxy groups on the phenyl rings can significantly enhance bioactivity by improving binding affinity to biological targets.
  • Positioning of Functional Groups : The effectiveness of similar compounds is often influenced by the spatial arrangement of substituents; for example, electron-withdrawing groups at ortho or para positions have been shown to increase potency against specific targets .

Case Studies

  • Cytotoxicity Evaluation : In vitro assays demonstrated that thiazole derivatives with similar structures exhibited low cytotoxicity towards normal cells while effectively reducing viability in cancer cell lines such as HeLa and MCF-7. This suggests a favorable therapeutic index for further development .
  • Mechanism Exploration : Studies utilizing molecular docking simulations indicated that this compound could interact with specific protein targets involved in cancer progression, providing insights into its potential mechanisms of action .

Comparison with Similar Compounds

Anticancer Thiazole-Acrylonitrile Derivatives
  • Compound 15 [(Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile]:
    • Structure : Features a benzo[d]thiazole moiety and 3,4,5-trimethoxyphenyl group.
    • Activity : Exhibits broad-spectrum anticancer activity with GI50 values of 0.021–12.2 μM across 94% of the NCI-60 cancer cell panel. The trimethoxy substituent likely enhances DNA intercalation or tubulin binding .
    • Comparison : The target compound replaces the trimethoxyphenyl group with 3,4-dimethylphenyl and substitutes benzo[d]thiazole with a simpler thiazole. Reduced methoxy electron-donating effects may lower potency, but methyl groups could improve lipophilicity and membrane permeability.
Antiviral Thiazole-Hydrazone Derivatives
  • NSC657589 [(Z)-3-(2-(4-(3,4-dihydroxyphenyl)thiazol-2-yl)hydrazono)indolin-2-one]: Structure: Contains a thiazole-hydrazone-indolinone scaffold with 3,4-dihydroxyphenyl. Activity: Inhibits HIV-1 reverse transcriptase (RT) by binding near the non-nucleoside RT inhibitor (NNRTI) pocket, blocking polymerase and RNase H functions . Comparison: The target compound lacks the hydrazone linker and indolinone core, which are critical for RT binding. However, its acrylonitrile group may engage in similar dipole interactions with viral enzymes.
Planar vs. Propeller-Shaped Acrylonitriles
  • Compounds 1–3 and 4–6 [(Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(pyridinyl)acrylonitrile and analogues]: Structure: Carbazole or diphenylamino donors paired with pyridine acceptors. Properties: Planar structures (1–3) enable strong π-π stacking and aggregation-induced emission (AIE), while propeller-shaped diphenylamino derivatives (4–6) exhibit twisted intramolecular charge transfer (TICT) . This could reduce fluorescence quantum yield in solution but enhance solid-state emission via AIE.
Cyanide-Sensing Acrylonitriles
  • TP1 [(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile]: Structure: Combines benzo[d]thiazole, thiophene, and triphenylamine units. Application: Acts as a cyanide anion sensor via nucleophilic addition to the acrylonitrile group, quenching fluorescence in aqueous media . Comparison: The target compound’s lack of a thiophene bridge and diphenylamino group may limit conjugation length and sensing sensitivity. However, its Z-configuration could stabilize adduct formation with anions.

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Key Substituents Biological/Material Property Reference
Target Compound Thiazole-acrylonitrile (Z) 4-(3,4-dimethylphenyl), β-o-tolyl N/A (Theoretical) N/A
Compound 15 (Anticancer) Benzo[d]thiazole-acrylonitrile 3,4,5-Trimethoxyphenyl GI50: 0.021–12.2 μM (NCI-60)
NSC657589 (Antiviral) Thiazole-hydrazone-indolinone 3,4-Dihydroxyphenyl HIV-1 RT inhibition
TP1 (Cyanide Sensor) Benzo[d]thiazole-thiophene Diphenylamino-thiophene Cyanide detection in H2O/ACN
(Z)-3-(4-Carbazolylphenyl)-acrylonitrile Pyridine-carbazole Carbazole donor, pyridine acceptor AIE in planar aggregates

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